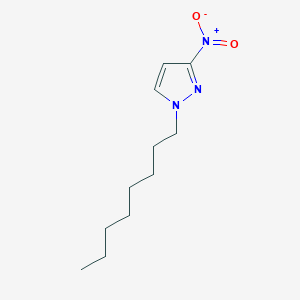
N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
It’s known that n-methylpiperazine, a component of this compound, is used in the manufacture of various pharmaceutical drugs .
Mode of Action
As a derivative of N-Methylpiperazine, it may share some of its properties and interact with similar targets .
Result of Action
As a derivative of N-Methylpiperazine, it may share some of its properties and result in similar effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline has a number of advantages for use in laboratory experiments. It is an efficient and cost-effective reagent, and its synthesis is relatively easy to achieve. Additionally, this compound is a relatively stable compound, which makes it ideal for use in long-term experiments. However, there are also some limitations to using this compound in laboratory experiments. It is not soluble in water, which can limit its use in certain experiments. Additionally, this compound can be toxic in high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline. One possibility is to further explore its mechanism of action, in order to better understand how it interacts with proteins and enzymes. Additionally, further research could be done to explore the potential applications of this compound in the synthesis of other compounds, such as peptides and drugs. Finally, further research could be done to explore the potential uses of this compound in other areas, such as the study of gene expression and cell signaling pathways.
Métodos De Síntesis
The synthesis of N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline is typically achieved through a two-step process. The first step involves the reaction of aniline with methyl piperazine-1-carboxylic acid in an aqueous solution, forming the intermediate product 4-(3-methylpiperazine-1-carbonyl)aniline. The second step involves the reaction of the intermediate with dimethyl sulfate, forming this compound. This process is known to be efficient and yields a high yield of this compound.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline has a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as peptides, and as a starting material in the synthesis of other organic compounds. It has also been used as a catalyst in the synthesis of different drugs, including antifungal agents, and as a stabilizing agent in the synthesis of other organic compounds. Additionally, this compound has been used to study the mechanism of action of different compounds and as a probe for the study of biochemical and physiological processes.
Propiedades
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-10-17(9-8-15-11)14(18)12-4-6-13(7-5-12)16(2)3/h4-7,11,15H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSQWCBNKSIHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6362251.png)

![3,5-Dibromo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362259.png)
![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol](/img/structure/B6362263.png)




![2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine](/img/structure/B6362308.png)
![3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362330.png)
![Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B6362335.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]piperazine](/img/structure/B6362345.png)
![4-Bromo-2-[(butylamino)methyl]phenol hydrochloride](/img/structure/B6362350.png)